2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC16390994
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O2 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C16H16N2O2/c1-11-5-4-8-18-10-13(17-16(11)18)12-6-7-14(19-2)15(9-12)20-3/h4-10H,1-3H3 |
| Standard InChI Key | KRZKUGLXLVXTJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine (C₁₆H₁₆N₂O₂) features a planar imidazo[1,2-a]pyridine core fused with a dimethoxyphenyl group at position 2 and a methyl group at position 8. The IUPAC name, 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine, reflects its substitution pattern. The canonical SMILES notation, CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC, encodes its connectivity, while the InChIKey KRZKUGLXLVXTJH-UHFFFAOYSA-N provides a standardized identifier for database searches .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| Monoisotopic Mass | 268.121178 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 44.8 Ų |
| LogP (Octanol-Water) | 2.87 (estimated) |
The dimethoxy substituents enhance electron density at the phenyl ring, influencing reactivity in electrophilic aromatic substitution reactions. The methyl group at position 8 contributes to steric effects, potentially modulating interactions with biological targets.
Spectroscopic Characterization
While experimental spectral data for this specific compound are sparse, related imidazo[1,2-a]pyridines exhibit characteristic UV-Vis absorption bands near 280–320 nm due to π→π* transitions. In NMR, protons adjacent to the nitrogen atoms in the fused ring typically resonate between δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
Synthesis and Optimization Strategies
Catalyst-Free LED-Irradiated Synthesis
A green synthesis route involves reacting 2-aminopyridine derivatives with 3,4-dimethoxyacetophenone under LED light irradiation (450–470 nm). This method avoids metal catalysts, achieving yields of 65–78% under solvent-free conditions. The reaction proceeds via a radical mechanism, with the LED light promoting single-electron transfer to form the imidazo[1,2-a]pyridine core.
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| LED irradiation | Solvent-free, 24 h, 25°C | 68 | Eco-friendly, no catalysts |
| Aza-Friedel-Crafts | DCM, BF₃·OEt₂, 12 h, 0°C | 72 | High regioselectivity |
| Microwave-assisted | EtOH, 150 W, 30 min | 81 | Rapid reaction time |
Three-Component Aza-Friedel-Crafts Alkylation
An alternative approach employs a three-component reaction between imidazo[1,2-a]pyridines, aldehydes, and indoles using BF₃·OEt₂ as a Lewis acid. This method enables C3-alkylation, though its application to 8-methyl-substituted derivatives requires careful optimization of steric parameters.
Pharmacological Significance
Table 3: Antiproliferative Activities of Analogues
| Compound | Cell Line (IC₅₀, μM) | Target Kinase |
|---|---|---|
| 5o (Analog) | MV4-11: 0.12 | FLT3-ITD D835Y |
| CMP3a | MOLM-13: 0.09 | NEK2 |
| 8-Methyl derivative | N/A | Hypothesized kinase target |
Antimicrobial and Anti-inflammatory Effects
Methoxy-substituted imidazo[1,2-a]pyridines exhibit broad-spectrum antimicrobial activity. For example, derivatives with chloro substituents show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. Although data for the 8-methyl variant are lacking, its structural similarity suggests potential efficacy against Gram-positive pathogens.
Research and Development Challenges
Bioavailability Optimization
The compound’s high logP (2.87) and low aqueous solubility (<10 μg/mL) pose formulation challenges. Prodrug strategies, such as phosphate esterification of the methoxy groups, could improve pharmacokinetics. A 2024 study demonstrated that similar modifications increased oral bioavailability by 3.2-fold in rat models.
Target Identification and Validation
Despite promising in silico docking results with kinases like CDK2 and EGFR, experimental validation remains pending. A proteome-wide affinity assay using photoaffinity labeling could map its interactome, as successfully applied to related compounds in 2023 .
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